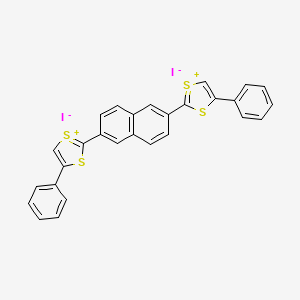
2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with two 4-phenyl-1,3-dithiol-1-ium groups attached, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide typically involves the reaction of naphthalene derivatives with phenyl-substituted dithiolium salts. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dithiolium groups. The process may also require specific solvents and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure consistency and purity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium groups to thiols.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolium groups can participate in redox reactions, influencing cellular processes and pathways. The naphthalene core provides a stable framework that can interact with various molecular structures, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use as a ligand in catalysis.
2,2’-(Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile): Another naphthalene-based compound with different functional groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide stands out due to its specific combination of dithiolium and phenyl groups attached to a naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92827-73-1 |
|---|---|
Formule moléculaire |
C28H18I2S4 |
Poids moléculaire |
736.5 g/mol |
Nom IUPAC |
4-phenyl-2-[6-(4-phenyl-1,3-dithiol-1-ium-2-yl)naphthalen-2-yl]-1,3-dithiol-1-ium;diiodide |
InChI |
InChI=1S/C28H18S4.2HI/c1-3-7-19(8-4-1)25-17-29-27(31-25)23-13-11-22-16-24(14-12-21(22)15-23)28-30-18-26(32-28)20-9-5-2-6-10-20;;/h1-18H;2*1H/q+2;;/p-2 |
Clé InChI |
UAFKPOMWWPBXRZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C[S+]=C(S2)C3=CC4=C(C=C3)C=C(C=C4)C5=[S+]C=C(S5)C6=CC=CC=C6.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)

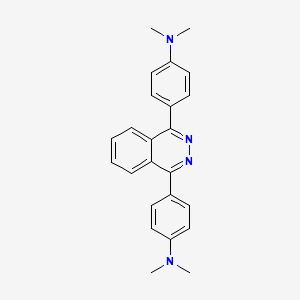
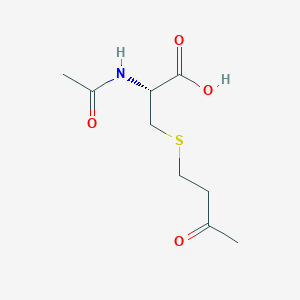
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
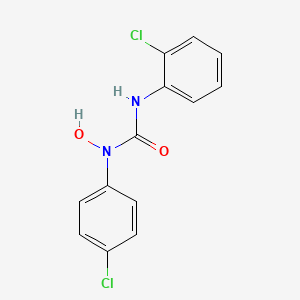
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
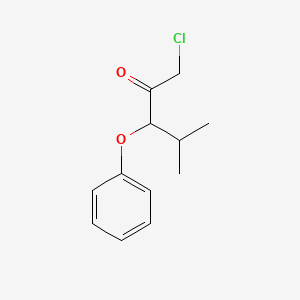

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
